molecular formula C9H7F2NO5 B2482596 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde CAS No. 923148-99-6

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B2482596
CAS No.: 923148-99-6
M. Wt: 247.154
InChI Key: CXZBLGOUIGALNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy, methoxy, and nitro functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Difluoromethoxylation: Introduction of the difluoromethoxy group.

    Formylation: Introduction of the formyl group to form the benzaldehyde.

Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, methanol for methoxylation, and difluoromethyl ether for difluoromethoxylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the methoxy or difluoromethoxy groups with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

4-(difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c1-16-7-2-5(4-13)6(12(14)15)3-8(7)17-9(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZBLGOUIGALNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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